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Abstract

(2)-3-Hexenyl formate, also known as cis-3-hexenyl formate, is an organic ester recognized for
its potent green, fruity, and fresh aroma.[1][2] This volatile compound is a significant component
in the natural scent of various plants, including corn mint, raspberry, and black tea.[2] In the
realm of chemical applications, it serves as a valuable fragrance and flavoring agent. This
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, a detailed experimental protocol for its synthesis, and its characteristic
spectroscopic data.

Chemical Structure and Identification

(2)-3-Hexenyl formate is the ester product of the reaction between (2)-3-hexen-1-ol (cis-leaf
alcohol) and formic acid. The presence of the cis-alkene functionality is crucial for its
characteristic odor profile.

Systematic Name: (3Z)-hex-3-en-1-yl formate[1] Common Names: cis-3-Hexenyl formate, Leaf
alcohol formate[3] CAS Number: 33467-73-1[1] Molecular Formula: C7H1202[4] Molecular
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Weight: 128.17 g/mol [4] Chemical Structure:

Physicochemical Properties

D/RO

A summary of the key physical and chemical properties of (2)-3-hexenyl formate is presented in

the table below. This data is essential for its handling, application, and in formulation

development.

Property Value Reference(s)
Appearance Colorless liquid [4]
Fresh, green, waxy, sweet,
Odor [3]
vegetable, grassy, sharp
Density 0.91 g/mL at 25 °C [3]
Boiling Point 72 °C at 40 mmHg [3]
Flash Point 45 °C (113 °F) [4]

Refractive Index (n20/D)

1.426

[3]

Almost insoluble in water;

Solubility _ _ [3]
soluble in alcohol and oils
LogP 2.10 [3]
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.scentree.co/en/Cis-3-hexenyl_Formate.html
https://www.scentree.co/en/Cis-3-hexenyl_Formate.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0190859.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0190859.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0190859.htm
https://www.scentree.co/en/Cis-3-hexenyl_Formate.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0190859.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0190859.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0190859.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols: Synthesis of (Z)-3-Hexenyl
Formate

The primary route for the synthesis of (Z2)-3-hexenyl formate is the Fischer esterification of
(2)-3-hexen-1-ol with formic acid, typically in the presence of an acid catalyst.[4] More reactive
acylating agents like formic anhydride can also be employed to improve reaction yield.[4]

Fischer Esterification of (Z)-3-Hexen-1-ol

Materials:

¢ (2)-3-Hexen-1-ol

e Formic acid (98-100%)

o Concentrated sulfuric acid (catalyst)

 Diethyl ether (or other suitable extraction solvent)
e Saturated sodium bicarbonate solution

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine (Z)-3-hexen-1-ol and a molar excess of formic acid (typically 1.5 to 2
equivalents).

o Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of
the alcohol weight) to the stirred reaction mixture.

e Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and
maintain it under reflux for several hours. The reaction progress can be monitored by thin-
layer chromatography (TLC) or gas chromatography (GC).
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o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and dilute with diethyl ether.

» Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate
solution (to neutralize the excess acid), and finally with brine.

» Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter,
and remove the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by fractional distillation under reduced
pressure to yield pure (Z)-3-hexenyl formate.

Spectroscopic Data

The identity and purity of the synthesized (Z)-3-hexenyl formate can be confirmed through
various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of
volatile compounds like (Z)-3-hexenyl formate. The electron ionization (EI) mass spectrum is
characterized by a molecular ion peak and specific fragmentation patterns that can be used for
its identification.[1][2]

Infrared (IR) Spectroscopy

The FT-IR spectrum of (Z)-3-hexenyl formate will exhibit characteristic absorption bands
corresponding to its functional groups. While a specific spectrum with peak assignments is not
readily available in the searched literature, the expected characteristic peaks are:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33467731&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Functional Group Wavenumber (cm~—?)
C=0 (ester) stretch ~1720

C-O (ester) stretch ~1180

C=C (alkene) stretch ~1655

=C-H (alkene) stretch ~3010

C-H (alkane) stretch ~2850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a
complete, assigned NMR spectrum for (Z)-3-hexenyl formate is not available in the public
domain search results, data for the closely related (Z)-3-hexenyl acetate provides a strong
basis for predicting the chemical shifts.[5]

Predicted *H NMR of (Z)-3-Hexenyl Formate:

Formyl Proton (OCHO): A singlet around 8.0 ppm.

Alkene Protons (-CH=CH-): Two multiplets between 5.3 and 5.5 ppm.

Methylene Protons adjacent to Oxygen (-OCH:-): A triplet around 4.1 ppm.

Allylic Methylene Protons (-CH2-CH=): A quartet around 2.3 ppm.

Ethyl Group Protons (-CH2CHs): A multiplet for the methylene group around 2.0 ppm and a
triplet for the methyl group around 0.9 ppm.

Predicted 3C NMR of (2)-3-Hexenyl Formate:
e Carbonyl Carbon (C=0): ~161 ppm.
e Alkene Carbons (-CH=CH-): Between 123 and 135 ppm.

¢ Methylene Carbon adjacent to Oxygen (-OCHz-): ~64 ppm.
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e Other Aliphatic Carbons: Between 14 and 27 ppm.

Logical Relationships and Workflows

The synthesis and analysis of (Z)-3-hexenyl formate follow a logical progression from starting

materials to the final, characterized product.

Starting Materials
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! Synthesis Purification Final Product & Analysis
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{ Fischer ificati Extraction Neutralization Drying Distillation cis-3-Hexenyl Formate Spectroscopic Analysis
cis-3-Hexen-1-ol
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Synthesis and Purification Workflow for (Z)-3-Hexenyl Formate.

Conclusion

(2)-3-Hexenyl formate is a chemically interesting and commercially valuable ester. Its synthesis
via Fischer esterification is a straightforward process, and its structure can be unequivocally
confirmed by standard spectroscopic methods. The data and protocols presented in this guide
offer a solid foundation for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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